2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid, AldrichCPR
Description
2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid, AldrichCPR, is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.2619 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a benzoic acid moiety connected by an oxoethoxy linker .
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(14-5-7-18-8-6-14)9-19-11-4-2-1-3-10(11)13(16)17/h1-4H,5-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVCUQJMRRTAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid typically involves the reaction of morpholine with ethyl 2-bromoacetate to form ethyl 2-(morpholin-4-yl)acetate. This intermediate is then reacted with 2-hydroxybenzoic acid under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors, while the benzoic acid moiety can participate in hydrogen bonding and other interactions . These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid can be compared with other similar compounds, such as:
2-Morpholinoacetic acid hydrochloride: This compound also contains a morpholine ring but differs in its overall structure and properties.
4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid: A closely related compound with similar structural features but different applications and reactivity.
The uniqueness of 2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid, commonly referred to as AldrichCPR, is a synthetic compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The structural formula of 2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid features a morpholine ring attached to a benzoic acid moiety through an ethoxy linkage. The presence of these functional groups is believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO5 |
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | 2-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid |
| Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of AldrichCPR is thought to be mediated through its interaction with various biological targets. The morpholine ring may facilitate binding to specific receptors or enzymes, while the benzoic acid component can participate in hydrogen bonding and hydrophobic interactions. This dual functionality enhances its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that 2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid exhibits significant antimicrobial properties against a range of pathogens. A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Activity
AldrichCPR has also been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Inhibition of Cancer Cell Growth
In a controlled experiment using the SJSA-1 osteosarcoma cell line, treatment with AldrichCPR resulted in a dose-dependent reduction in cell viability:
Table 2: Anticancer Activity
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
At a concentration of 50 µM, the compound achieved approximately 70% inhibition of cell proliferation compared to control groups.
Pharmacokinetics
The pharmacokinetic profile of AldrichCPR indicates moderate absorption and distribution characteristics. Studies suggest that the compound has a half-life of approximately 4 hours in animal models, which supports its potential for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
